

# In-Depth Technical Guide: S2116 (CAS No. 2262489-89-2)

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## Compound of Interest

Compound Name: S2116  
Cat. No.: B12421648

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## Introduction

**S2116** is a potent, N-alkylated tranylcypromine (TCP) derivative that functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.<sup>[1]</sup> LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). Aberrant LSD1 activity is implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). **S2116** has demonstrated significant preclinical activity in T-ALL models by inducing apoptosis and inhibiting tumor growth.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for the characterization of **S2116**.

## Chemical and Physical Properties

**S2116** is a small molecule with the following chemical and physical properties:

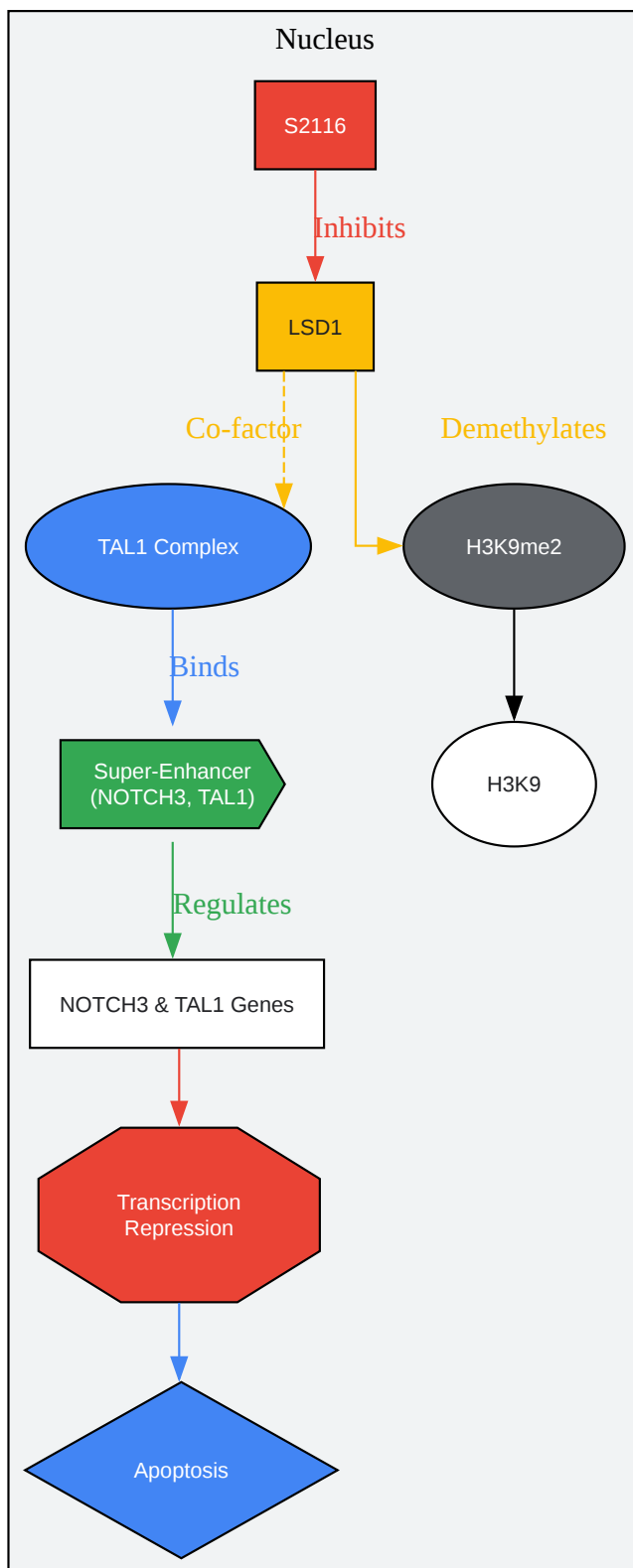
Property	Value
CAS Number	2262489-89-2
Chemical Formula	C <sub>22</sub> H <sub>26</sub> ClF <sub>2</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	437.92 g/mol
Appearance	Solid
Storage	Store at -20°C for long-term stability.

## Mechanism of Action

**S2116** exerts its anti-leukemic effects in T-ALL through the inhibition of LSD1. This inhibition leads to epigenetic reprogramming at super-enhancer regions of key oncogenes, ultimately inducing apoptosis.

## Signaling Pathway

In T-ALL, LSD1 is a critical co-factor for the TAL1 transcriptional complex, which is a master regulator of leukemogenesis. The binding of the TAL1 complex to super-enhancer regions of oncogenes like NOTCH3 and TAL1 itself leads to their transcriptional repression. **S2116**, by inhibiting LSD1, prevents the demethylation of H3K9, leading to an increase in the repressive H3K9 methylation mark. Concurrently, this leads to a reciprocal decrease in H3K27 acetylation, a mark of active enhancers. This epigenetic shift results in the transcriptional repression of NOTCH3 and TAL1, downregulation of their protein products, and subsequent induction of apoptosis in T-ALL cells.[1]



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**Fig. 1: S2116 Mechanism of Action in T-ALL.**

## Quantitative Data

### In Vitro Efficacy

Cell Line	Cancer Type	IC50 (µM)	Reference
CEM	T-ALL	1.1	[1]
MOLT4	T-ALL	6.8	[1]

### In Vivo Efficacy

Model	Treatment	Outcome	Reference
T-ALL Xenograft (mice)	50 mg/kg S2116, IP, 3 times/week for 28 days	Reduced tumor size to <20% of untreated control	[1]

### Pharmacokinetics

Parameter	Value	Conditions	Reference
T1/2	3.76 hours	50 mg/kg IP in mice	[1]
Cmax	12.7 µM	50 mg/kg IP in mice	[1]
AUC	59.2 µM•h	50 mg/kg IP in mice	[1]

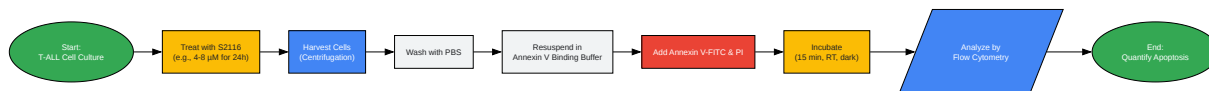
## Experimental Protocols

### T-ALL Cell Culture

- Cell Lines: T-ALL cell lines such as CEM and MOLT4 are commonly used.
- Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Subculture: Split the cells every 2-3 days to maintain a density of 0.5 x 10<sup>6</sup> to 2 x 10<sup>6</sup> cells/mL.

## Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis in T-ALL cells treated with **S2116** using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.



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**Fig. 2:** Experimental Workflow for Apoptosis Assay.

- Cell Treatment: Seed T-ALL cells at a density of  $1 \times 10^6$  cells/mL and treat with desired concentrations of **S2116** (e.g., 4-8  $\mu$ M) or vehicle control (DMSO) for 24 hours.[1]
- Cell Harvesting: After treatment, collect the cells by centrifugation at  $300 \times g$  for 5 minutes.
- Washing: Wash the cells twice with ice-cold PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

## Western Blot for NOTCH3 and TAL1

- Cell Lysis: After treatment with **S2116**, wash T-ALL cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Load equal amounts of protein (20-30  $\mu\text{g}$ ) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against NOTCH3, TAL1, and a loading control (e.g., GAPDH or  $\beta$ -actin) overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## In Vivo T-ALL Xenograft Model

- **Animal Model:** Use immunodeficient mice, such as NOD/SCID or NSG mice.
- **Cell Implantation:** Subcutaneously inject 5-10 x 10<sup>6</sup> T-ALL cells (e.g., MOLT4) in a mixture of media and Matrigel into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width<sup>2</sup>).
- **Treatment:** Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups. Administer **S2116** (e.g., 50 mg/kg, intraperitoneally, 3 times a week) or vehicle control.[1]
- **Efficacy Assessment:** Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, Western blot).

## Conclusion

**S2116** is a promising LSD1 inhibitor with potent anti-leukemic activity in T-ALL. Its mechanism of action, involving the epigenetic repression of key oncogenes NOTCH3 and TAL1, provides a strong rationale for its further development as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on **S2116** and other LSD1 inhibitors.

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## References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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